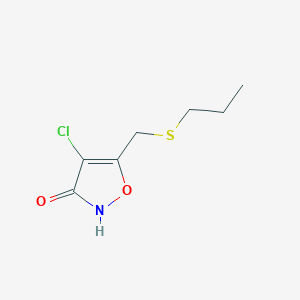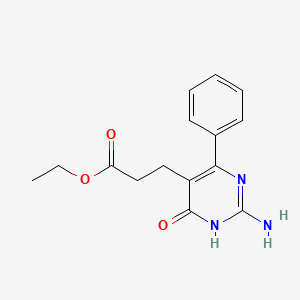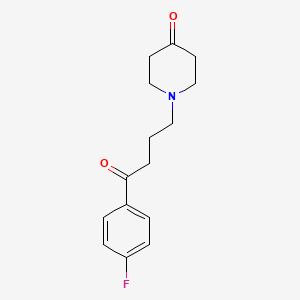
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad spectrum of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminobenzamide under acidic conditions. The reaction typically proceeds through a Schiff base formation followed by cyclization to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve the use of metal-free conditions to promote high yields and broad substrate compatibility. For example, a novel cascade radical addition/cyclization reaction of non-activated olefins and oxamic acids has been proposed for the preparation of aminoacyl fused quinazolinone derivatives under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Medicine: The compound exhibits antitumor and anticonvulsant activities, making it a potential candidate for drug development.
Industry: Quinazolinone derivatives are used in the development of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation. The compound may also interact with DNA and proteins, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one include other quinazolinone derivatives such as:
- 2-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one
- 3-((4-(Methoxy)benzylidene)amino)quinazolin-4(3H)-one
- 3-((4-(Chlorobenzylidene)amino)quinazolin-4(3H)-one
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which contribute to its distinct biological activities. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a more effective candidate for various applications .
Propiedades
Fórmula molecular |
C17H16N4O |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C17H16N4O/c1-20(2)14-9-7-13(8-10-14)11-19-21-12-18-16-6-4-3-5-15(16)17(21)22/h3-12H,1-2H3/b19-11+ |
Clave InChI |
TVBTXIOYQVJHOK-YBFXNURJSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/N2C=NC3=CC=CC=C3C2=O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


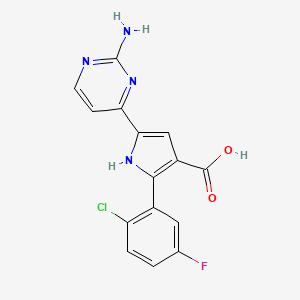
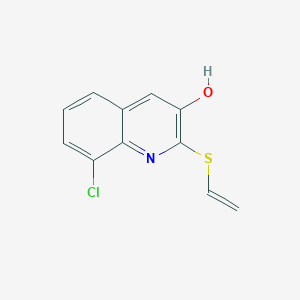
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
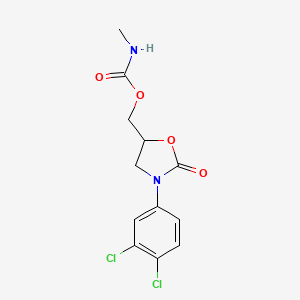
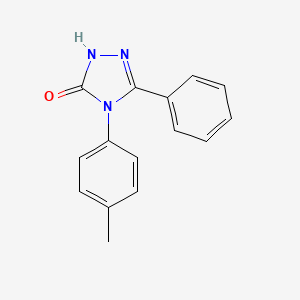
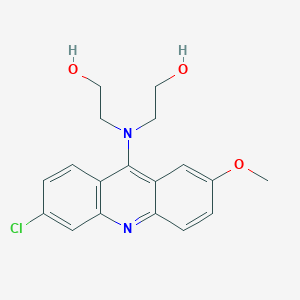

![6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12914723.png)
